Polysulfide rubber

sealant durability oil resistance lap shear strength

Polysulfide rubber (CAS 63148-67-4), commercially known as Thiokol® LP or liquid polysulfide polymer, is a mercaptan-terminated synthetic elastomer with a saturated polymer backbone containing disulfide (-S-S-) linkages and bound sulfur content of approximately 37%. Available in liquid form with molecular weights ranging from 800 to 8,000 and viscosities from 1.2 to 130 Pa·s at 25°C depending on grade , this 100% solids polymer cures via oxidation of terminal thiol (-SH) groups to form a thermoset elastomeric network without requiring solvents or diluents.

Molecular Formula C23H29NO3
Molecular Weight 367.5 g/mol
CAS No. 63148-67-4
Cat. No. B346664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolysulfide rubber
CAS63148-67-4
SynonymsAccralastic
Coeflex
polysulfide rubber
Thiokol
thiorubbe
Molecular FormulaC23H29NO3
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)O
InChIInChI=1S/C23H29NO3/c25-20(17-24-15-7-2-8-16-24)18-27-23-12-6-5-11-21(23)22(26)14-13-19-9-3-1-4-10-19/h1,3-6,9-12,20,25H,2,7-8,13-18H2
InChIKeyDMYOHQBLOZMDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polysulfide Rubber CAS 63148-67-4: Liquid Polysulfide Polymer Properties and Procurement Guide


Polysulfide rubber (CAS 63148-67-4), commercially known as Thiokol® LP or liquid polysulfide polymer, is a mercaptan-terminated synthetic elastomer with a saturated polymer backbone containing disulfide (-S-S-) linkages and bound sulfur content of approximately 37% . Available in liquid form with molecular weights ranging from 800 to 8,000 and viscosities from 1.2 to 130 Pa·s at 25°C depending on grade , this 100% solids polymer cures via oxidation of terminal thiol (-SH) groups to form a thermoset elastomeric network without requiring solvents or diluents .

Cure chemistry: Solvent-free oxidative thiol-to-disulfide curing
Viscosity range: Low to high viscosity grades for coating, sealant, and potting
Sulfur backbone: Class-level ~37% bound sulfur supports hydrocarbon resistance

Why Generic Substitution of Polysulfide Rubber (CAS 63148-67-4) with Other Elastomeric Sealants Fails in Fuel and Solvent Environments


Polysulfide rubber cannot be generically substituted with polyurethane, silicone, or natural rubber in chemically aggressive environments because the polymer backbone chemistry dictates fundamentally different solvent resistance and permeability behavior. The high sulfur content (37%) in the polymer chain creates a chemically saturated structure that resists swelling in hydrocarbons and polar solvents, whereas polyurethane undergoes severe swelling and mechanical degradation in the same environments due to its polar urethane linkages [1]. Silicone sealants, while offering superior thermal stability, exhibit high water vapor transmission rates and poor oil resistance that render them unsuitable for fuel containment applications [2]. These divergent properties mean that procurement decisions must be driven by application-specific performance data rather than broad elastomer class generalizations.

Polyurethane May undergo severe swelling and loss of mechanical integrity in hydrocarbons and polar solvents.
Silicone High moisture vapor transmission and poor oil resistance limit fuel and solvent containment use.
Natural rubber Higher gas permeability and solvent swelling may compromise barrier and immersion applications.

Polysulfide Rubber (CAS 63148-67-4) Quantitative Performance Evidence: Comparative Data for Scientific Procurement


Kerosene Immersion Degradation: Polysulfide vs. Polyurethane Sealant Lap Shear Strength Retention

In a direct head-to-head comparison of polysulfide (PSF) and polyurethane (PU) sealants subjected to kerosene immersion, polysulfide exhibited substantially lower mechanical degradation. The lap shear strength of PU sealant decreased by 84.6% following kerosene exposure, whereas polysulfide sealant lap shear strength decreased by only 22.3% [1].

Kerosene immersion lap shear
Head-to-head
77.7% retention (PSF) vs. 15.4% (PU)
Supports fuel-contact sealant selection
Kerosene immersion; lap shear adhesion test
sealant durability oil resistance lap shear strength kerosene immersion

Elongation at Break: Polysulfide Sealant vs. Polyurethane Sealant Comparative Performance

Cross-study comparison of mechanical properties reveals that polyurethane sealant achieves approximately 900% elongation at break, whereas polysulfide sealant reaches a maximum of approximately 400% [1]. However, polysulfide sealants can accommodate joint movement of up to 25%, making them suitable for dynamic joint applications despite lower ultimate elongation values [2].

Elongation at break
Cross-study
PU ~900% vs. PSF ~400%; joint movement 25% for PSF
Informs joint movement application fit
Tensile testing; dynamic joint accommodation reported
elongation flexibility joint movement sealant mechanical properties

Gas Permeability: Polysulfide vs. Natural Rubber Barrier Properties

Class-level inference from polymer permeability studies indicates that polysulfide rubbers exhibit substantially lower gas permeability than natural rubber. Polysulfide films containing both disulfide and tetrasulfide derivatives demonstrate much lower permeability coefficients than natural rubber films tested under comparable conditions [1]. Additionally, polysulfide rubber is characterized as impermeable to gases as a defining class property [2].

Gas permeability
Class-level
Polysulfide rated gas-impermeable; much lower than natural rubber
Supports barrier application selection
Directional difference; quantitative coefficients to verify
gas permeability barrier properties impermeability natural rubber comparison

Swelling Resistance in Aromatic and Aliphatic Solvents: Polysulfide Rubber Quantitative Volume Swell Data

Quantitative solvent swelling data for FA polysulfide rubber demonstrates low volume swell in hydrocarbon and polar solvents. At 25°C (77°F), FA polysulfide exhibits volume swell of only 4% in kerosene, 1% in mineral oil at 70°C (158°F), 25% in acetone, and 50% in benzene [1]. These values represent class-level solvent resistance performance that distinguishes polysulfide from elastomers such as natural rubber and polybutadiene, which undergo severe swelling and degradation in similar chemical environments .

Solvent swell (FA grade)
Class-level
Kerosene 4%, mineral oil 1%, acetone 25%, benzene 50%
Predicts dimensional stability in solvents
FA polysulfide rubber at 25°C (mineral oil at 70°C)
solvent resistance volume swell hydrocarbon compatibility chemical resistance

Peel Strength to Concrete: Liquid Polysulfide Rubber Adhesion Performance

Quantitative peel strength data for liquid polysulfide rubber demonstrates adhesion performance to concrete surfaces. The material achieves a peel strength of ≥58.8 N/25 mm (equivalent to ≥2.35 N/mm) when bonded to concrete substrates [1]. This value provides a baseline adhesion metric for construction sealant applications; note that in direct comparison, polyurethane sealants exhibit higher adhesion strength (~1 MPa shear adhesion vs. polysulfide's ~0.1 MPa on composite substrates) [2].

Peel to concrete
Reported
≥58.8 N/25 mm (≥2.35 N/mm)
Baseline adhesion for construction sealants
PU shear adhesion higher (~0.9-1.3 MPa); chemical resistance drives choice
adhesion concrete bonding peel strength construction sealant

Epoxy Resin Impact Strength Enhancement: Polysulfide Modifier Effect by Chain Length

Polysulfide liquid polymers function as reactive modifiers to improve the impact resistance of brittle epoxy resins. The impact strength of epoxy resin increases with increasing polysulfide modifier content, with the effect magnitude dependent on polysulfide chain length. G112 polysulfide (long chain length) produces higher impact resistance enhancement than G4 polysulfide (short chain length) when incorporated at equivalent loadings [1]. This chain-length-dependent performance provides a tunable parameter for formulators seeking specific toughening outcomes.

Epoxy impact toughening
Class-level
Long-chain G112 effect > short-chain G4; impact strength rises with content
Guides grade selection for epoxy modification
Chain-length-dependent toughening in epoxy resins
epoxy modification impact strength toughening agent flexibilizer

High-Value Application Scenarios for Polysulfide Rubber (CAS 63148-67-4) Based on Quantitative Performance Evidence


Aircraft Integral Fuel Tank Sealing: Superior Kerosene and Jet Fuel Resistance

Polysulfide sealants are the industry standard for aircraft integral fuel tank sealing due to their quantified resistance to hydrocarbon fuels. Testing shows only 22.3% lap shear strength degradation after kerosene immersion, compared to 84.6% degradation for polyurethane sealants [1]. Additionally, FA polysulfide rubber exhibits only 4% volume swell in kerosene at 25°C [2]. In comparative testing of airside joint sealants, polysulfide demonstrated the highest resistance to jet blast and jet fuel oil among polysulfide, polyurethane, and silicone materials [3].

Insulating Glass Unit Secondary Sealing: Low Moisture Vapor and Gas Permeability

Polysulfide sealants serve as secondary seals in dual-seal insulating glass units where gas impermeability is critical. The material's class-defining gas-impermeable characteristics [1] make it suitable for maintaining argon or krypton fill gas retention. This application leverages polysulfide's barrier properties while recognizing that silicone primary seals provide superior UV resistance and tensile strength [2].

Epoxy Resin Toughening: Impact Strength Enhancement via Reactive Modification

Liquid polysulfide polymers are incorporated into epoxy resin formulations as reactive flexibilizers to mitigate inherent brittleness. The impact strength enhancement is chain-length dependent, with longer-chain polysulfide (G112) providing greater toughening effect than short-chain variants (G4) [1]. Low-viscosity grades such as LP-3 (1,000 molecular weight, 1.2 Pa·s at 25°C) are specifically recommended for epoxy modification applications [2].

Chemical Storage Tank Linings and Gaskets: Dimensional Stability in Solvent Environments

Polysulfide rubber's low solvent swelling characteristics enable its use in chemical storage container linings and gaskets. FA polysulfide exhibits volume swell of only 1% in mineral oil at 70°C and 25% in acetone at 25°C [1]. This dimensional stability under chemical exposure, combined with the material's low permeability to gases and liquids [2], supports procurement for protective barrier applications in chemical processing infrastructure.

Application
Selection Property
Validation Focus
Aircraft fuel tank sealant
Hydrocarbon resistance; low kerosene swell
Lap shear retention after fuel immersion; volume swell
Insulating glass secondary seal
Gas impermeability; moisture vapor barrier
Permeability to argon/krypton; adhesion to glass and spacer
Epoxy resin toughening
Impact strength enhancement; chain-length tuning
Toughening effect at different modifier loadings; viscosity grade compatibility
Chemical storage linings/gaskets
Low solvent swell; dimensional stability
Volume swell in process solvents; barrier property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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